![molecular formula C6H6O2 B14363796 Bicyclo[1.1.0]butane-2,4-dicarbaldehyde CAS No. 90242-00-5](/img/structure/B14363796.png)
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde: is a unique and highly strained organic compound It belongs to the class of bicyclo[110]butanes, which are known for their significant strain energy due to the presence of two fused cyclopropane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butane-2,4-dicarbaldehyde typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the 2 and 4 positions. One common method involves the dehalogenation of 1,3-dibromocyclobutane using magnesium in tetrahydrofuran (THF) to form bicyclo[1.1.0]butane . Subsequent oxidation steps can introduce the aldehyde groups at the desired positions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and the demand for strained hydrocarbons in materials science may drive future industrial interest.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The strained bicyclic core can undergo nucleophilic substitution reactions, particularly at the bridgehead carbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Bicyclo[1.1.0]butane-2,4-dicarboxylic acid.
Reduction: Bicyclo[1.1.0]butane-2,4-dimethanol.
Substitution: Various substituted bicyclo[1.1.0]butane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in bioconjugation and drug delivery systems.
Medicine: The strained bicyclic structure is investigated for its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of bicyclo[1.1.0]butane-2,4-dicarbaldehyde is primarily driven by the release of strain energy upon reaction. The highly strained bicyclic core can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.0]butane: The parent hydrocarbon with significant strain energy.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring structure.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with unique reactivity.
Uniqueness: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional functionalization opportunities. This makes it a versatile building block for the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
90242-00-5 |
|---|---|
Molekularformel |
C6H6O2 |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
bicyclo[1.1.0]butane-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H6O2/c7-1-3-5-4(2-8)6(3)5/h1-6H |
InChI-Schlüssel |
LNHQHOHFEPAWGT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1C2C1C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
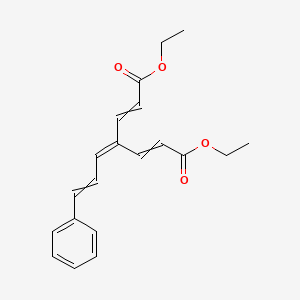
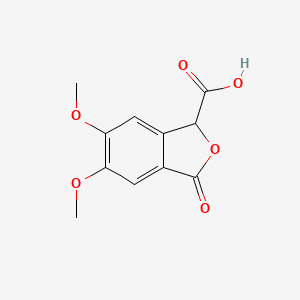
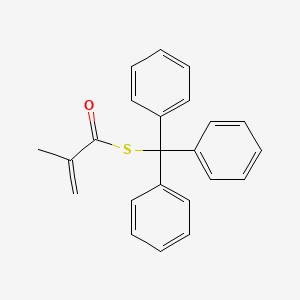
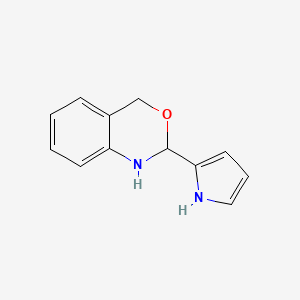
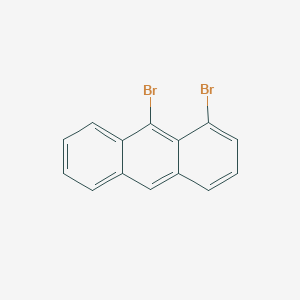
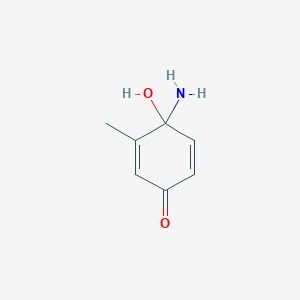
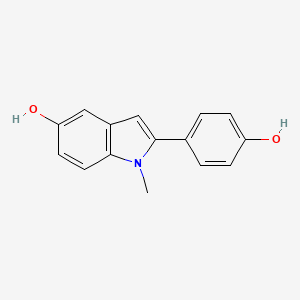
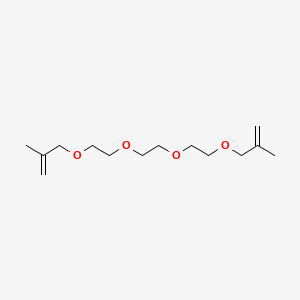
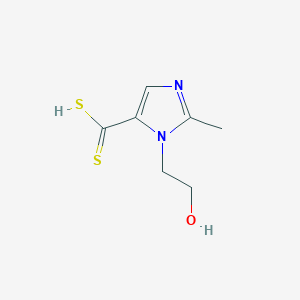
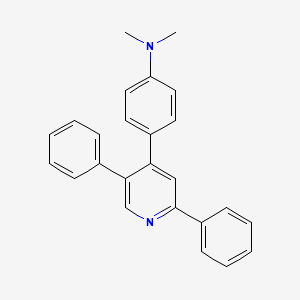
![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
